molecular formula C9H5ClN2 B1415178 6-Chloro-1H-indole-3-carbonitrile CAS No. 194490-17-0

6-Chloro-1H-indole-3-carbonitrile

Cat. No.: B1415178
CAS No.: 194490-17-0
M. Wt: 176.6 g/mol
InChI Key: HLDCXNREKOGGFC-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a chloro substituent at the sixth position and a cyano group at the third position of the indole ring

Biochemical Analysis

Biochemical Properties

6-Chloro-1H-indole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. One of the key interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of various signaling pathways within the cell . Additionally, this compound has been shown to inhibit certain enzymes, such as DYRK1A, which is involved in neurological processes . These interactions highlight the compound’s potential in regulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and can impact various cellular processes. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases, leading to changes in cell signaling and gene expression . Additionally, this compound has been shown to affect cellular metabolism by interacting with enzymes involved in metabolic pathways . These effects can result in alterations in cell function, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity . For example, its interaction with DYRK1A results in the inhibition of this enzyme, which can affect neurological processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions underline the compound’s ability to exert its effects at the biochemical level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been observed to result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as modulation of signaling pathways and inhibition of specific enzymes . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, its interaction with protein kinases can affect the phosphorylation status of metabolic enzymes, leading to changes in their activity and, consequently, in metabolic flux . These interactions underscore the compound’s role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific tissues, influencing its biological activity . These transport and distribution mechanisms are crucial for the compound’s effectiveness in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzymatic activity and metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-indole-3-carbonitrile typically involves the reaction of 6-chloroindole with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Electrophilic substitution: The indole ring is susceptible to electrophilic substitution reactions, particularly at the nitrogen and carbon positions.

    Nucleophilic addition: The cyano group can participate in nucleophilic addition reactions, forming various derivatives.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Nucleophilic addition: Reagents like Grignard reagents and organolithium compounds are employed.

    Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

6-Chloro-1H-indole-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antiviral agents.

    Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.

    Material Science: It is employed in the development of novel materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-indole-3-carbonitrile: Similar structure with a bromo substituent instead of chloro.

    6-Fluoro-1H-indole-3-carbonitrile: Contains a fluoro substituent.

    6-Methyl-1H-indole-3-carbonitrile: Features a methyl group at the sixth position.

Uniqueness

6-Chloro-1H-indole-3-carbonitrile is unique due to the presence of the chloro substituent, which imparts distinct electronic and steric properties

Properties

IUPAC Name

6-chloro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDCXNREKOGGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652991
Record name 6-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-17-0
Record name 6-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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